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2-(6-Amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

nuclease resistance oligonucleotide stability 2-5A system

2-(6-Amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, systematically known as (2R,3R,4S,5R)-2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol and commonly referred to as 8-methyladenosine (m⁸A or 8-meA), is a chemically defined purine nucleoside analog with molecular formula C₁₁H₁₅N₅O₄ and molecular weight 281.27 g/mol. The compound is characterized by a single methyl substitution at the C8 position of the adenine base, which distinguishes it from unmodified adenosine and from other regioisomeric methyladenosine species such as N⁶-methyladenosine (m⁶A), 2-methyladenosine, and 1-methyladenosine.

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
Cat. No. B12318529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C11H15N5O4/c1-4-15-6-9(12)13-3-14-10(6)16(4)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,13,14)
InChIKeyRTGYRFMTJZYXPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol (8-Methyladenosine, CAS 56973-12-7): Product Identity and Structural Baseline for Procurement Evaluation


2-(6-Amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, systematically known as (2R,3R,4S,5R)-2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol and commonly referred to as 8-methyladenosine (m⁸A or 8-meA), is a chemically defined purine nucleoside analog with molecular formula C₁₁H₁₅N₅O₄ and molecular weight 281.27 g/mol [1]. The compound is characterized by a single methyl substitution at the C8 position of the adenine base, which distinguishes it from unmodified adenosine and from other regioisomeric methyladenosine species such as N⁶-methyladenosine (m⁶A), 2-methyladenosine, and 1-methyladenosine . This C8-methyl modification forces the nucleoside to adopt a syn glycosidic bond conformation, in contrast to the anti conformation typical of unmodified purine nucleosides [2]. 8-Methyladenosine has been identified as the product of the Cfr radical SAM methyltransferase and occurs naturally at position A2503 of bacterial 23S rRNA, where it mediates antibiotic resistance [3].

Why 8-Methyladenosine Cannot Be Replaced by Unmodified Adenosine or Other Methyladenosine Regioisomers in Experimental Systems


Generic substitution of nucleoside analogs is inadvisable because methylation at the C8 position of the adenine ring produces effects that are qualitatively distinct from those of methylation at other positions (e.g., N⁶, C2, or N¹). The C8-methyl group imposes a syn glycosidic conformation that reorients the nucleobase relative to the ribose sugar, fundamentally altering molecular recognition by enzymes, ribosomes, and nucleic acid binding proteins [1]. Experimental evidence demonstrates that the position of methyl substitution on the adenine ring determines both the direction and magnitude of biological activity: in 2′,5′-oligoadenylate (2-5A) systems, substituting 8-methyladenosine at the 2′-terminus enhances RNase L activation (translational inhibition), whereas identical substitution at the 5′-terminus causes a ~100-fold loss of activity [2]. Furthermore, 8-methyladenosine confers a distinct antibiotic resistance phenotype mediated by Cfr methyltransferase that is independent of 2-position methylation and cannot be recapitulated by other adenosine modifications [3]. These position-specific conformational and functional effects mean that unmodified adenosine, N⁶-methyladenosine, 2-methyladenosine, or 1-methyladenosine are not functionally equivalent substitutes in any system where 8-methyladenosine is the molecule of interest.

Quantitative Differential Evidence for 8-Methyladenosine: Head-to-Head Comparisons with Unmodified Adenosine and Methylated Analogs


Enzymatic Stability Against Snake Venom Phosphodiesterase: Half-Life Comparison of 2-5A Trimer Analogs

Substituting 8-methyladenosine at the 2′-terminal position of 2′,5′-oligoadenylate (2-5A) trimers increased stability to snake venom phosphodiesterase (SVP) digestion relative to the unmodified parent trimer. The 5′-monophosphate trimer pApAp(me⁸A), bearing 8-methyladenosine at the 2′-terminus, exhibited a half-life of 0.33 h compared to 0.2 h for the unmodified pApApA under identical assay conditions (0.86 × 10⁻⁶ M initial concentration, SVP digestion at 37°C), representing a 1.65-fold increase in stability. The fully 8-methyladenosine-substituted trimer p(me⁸A)p(me⁸A)p(me⁸A) showed the greatest enhancement with a half-life of 0.94 h, a 4.7-fold increase [1]. Conversely, placement of 8-methyladenosine at the 5′-terminus (p(me⁸A)pApA) reduced half-life to 0.11 h, underscoring the position dependence of this effect [2].

nuclease resistance oligonucleotide stability 2-5A system phosphodiesterase digestion half-life determination

RNase L Radiobinding Assay: IC₅₀ Comparison of 8-Methyladenosine-Substituted 2-5A Analogs vs. Unmodified 2-5A

In a competitive radiobinding assay using mouse liver RNase L, the 2′-terminal 8-methyladenosine-substituted 2-5A triphosphate ppp5′A2′p5′A2′p5′(me⁸A) exhibited an IC₅₀ of 1 × 10⁻¹⁰ M for displacement of radiolabelled 2-5A probe. This represents a stronger binding affinity than the unmodified 2-5A trimer 5′-monophosphate (p5′A2′p5′A2′p5′A, IC₅₀ = 2.3 × 10⁻¹⁰ M) and a relative binding potency (Crel) of 0.4, indicating approximately 2.5-fold greater competitive binding [1]. In contrast, the 5′-terminal substituted analog ppp5′(me⁸A)2′p5′A2′p5′A showed dramatically weaker binding with an IC₅₀ of 6.5 × 10⁻⁹ M and a Crel of 30, representing a 28-fold reduction in binding affinity compared to unmodified 2-5A [1]. The position-dependent binding effects directly translated into functional differences in RNase L activation: 2′-terminal substitution produced oligonucleotides 'significantly more effective as an activator of RNase L than was 2-5A itself,' while 5′-terminal substitution caused 'a dramatic loss (about 100-fold) of RNase L activating ability' [2].

RNase L binding affinity radiobinding assay IC50 determination 2-5A system endoribonuclease activation

Antibiotic Resistance Phenotype: Cfr-Catalyzed 8-Methyladenosine Confers Cross-Resistance to Five Antibiotic Classes Independent of 2-Position Methylation

The Cfr methyltransferase catalyzes the formation of 8-methyladenosine at nucleotide A2503 of bacterial 23S rRNA, and this single modification confers combined resistance to five mechanistically distinct classes of antibiotics that target the ribosomal peptidyl transferase center: phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A [1]. Critically, antibiotic susceptibility data demonstrate that resistance is provided exclusively by methylation at the 8-position of adenine and is independent of methylation at the 2-position of A2503 [1]. Tandem mass spectrometry confirmed that Cfr catalyzes 8-methyladenosine formation by comparing nucleoside fragmentation patterns from E. coli cfr⁺ and cfr⁻ strains with those of a chemically synthesized 8-methyladenosine standard [1]. In comparison, the related RlmN methyltransferase catalyzes 2-methyladenosine formation at the same A2503 position but does not confer the same broad-spectrum resistance phenotype [2]. Cfr can also catalyze 2,8-dimethyladenosine formation when the 2-position is unmethylated, but the 8-methyl modification alone is sufficient for the resistance phenotype [1]. This represents the first described instance of 8-methyladenosine occurring in natural RNA molecules [1].

antibiotic resistance Cfr methyltransferase ribosomal RNA modification 23S rRNA A2503 peptidyl transferase center

HPLC Chromatographic Discrimination: Retention Time Differentiation of 8-Methyladenosine from 2-Methyladenosine and 2,8-Dimethyladenosine

Under standardized reversed-phase HPLC conditions, 8-methyladenosine, 2-methyladenosine, and 2,8-dimethyladenosine can be chromatographically resolved with distinct retention times. Using a Luna analytical C18 column (10 μm, 4.6 × 250 mm) with a solvent system of 40 mM ammonium acetate (pH 6.0) and a step gradient of 40% aqueous acetonitrile at 1 mL/min flow rate, the retention times are: 8-methyladenosine, 29.5 min; 2-methyladenosine, 30 min; and 2,8-dimethyladenosine, 35 min [1]. This chromatographic resolution enables unambiguous identification and quantification of 8-methyladenosine in enzymatic digests of RNA without interference from the closely related 2-methyladenosine or 2,8-dimethyladenosine species, which co-occur in bacterial rRNA samples from Cfr-expressing strains [2]. The 0.5 min separation between 8-methyladenosine and 2-methyladenosine, and the 5.5 min separation from 2,8-dimethyladenosine, provide sufficient resolution for radiometric or UV-based detection [1].

HPLC analysis modified nucleosides chromatographic separation regioisomer identification RNA modification analysis

Conformational Differentiation: 8-Methyladenosine Adopts a syn Glycosidic Conformation vs. anti for Unmodified Adenosine

The C8-methyl substituent sterically forces 8-methyladenosine to adopt a syn conformation about the glycosidic bond (χCN ≈ 216.8° in the 3′-monophosphate crystal structure), in marked contrast to the anti conformation (χCN ≈ −160° to −170°) that predominates in unmodified adenosine and most natural purine nucleosides [1][2]. This conformational assignment was established through ultraviolet circular dichroism (CD) and proton nuclear magnetic resonance (¹H NMR) spectroscopy [1], and subsequently confirmed by X-ray crystallography of 8-methyladenosine 3′-monophosphate dihydrate, which revealed a syn glycosidic conformation with C(2′)-endo sugar puckering [3]. Proton magnetic resonance studies of dinucleoside monophosphates containing 8-methyladenosine residues demonstrated that this syn preference persists in oligonucleotide contexts: (3′-5′) m⁸Apm⁸A adopts a syn(3′)-syn(5′) conformation with minimal base stacking, fundamentally altering the structural properties of oligonucleotides containing this modification [4]. The syn conformation reorients the Watson-Crick hydrogen-bonding face of adenine, disrupting canonical base-pairing and altering molecular recognition by proteins and nucleic acids [2].

nucleoside conformation syn-anti equilibrium glycosidic bond circular dichroism NMR spectroscopy

Enhanced RNase L Activation by 5′-O-Dephosphorylated 2-5A Tetramers with 2′-Terminal 8-Methyladenosine vs. Parent 2-5A

Contrary to the established requirement for a 5′-phosphoryl group in 2-5A-mediated RNase L activation, 5′-O-dephosphorylated 2-5A tetramer analogs bearing 8-methyladenosine at the 2′-terminus were found to be more effective activators of human RNase L than the parent 5′-monophosphorylated 2-5A tetramer (p5′A2′p5′A2′p5′A2′p5′A2′) [1][2]. This finding demonstrates that introduction of 8-methyladenosine at the 2′-terminus can functionally compensate for—and even surpass—the requirement for 5′-phosphorylation that is obligatory for unmodified 2-5A tetramers [1]. In a subsequent study, a doxifluridine-conjugated 8-methyladenosine-substituted 2-5A analog was significantly more effective as an RNase L activator than the parent 5′-monophosphorylated 2-5A tetramer and additionally exhibited a tumor-suppressive effect against human cervical cancer cells [3]. The proposed mechanism involves an 8-methyladenosine-induced dramatic shift in the 2-5A binding site of RNase L that enables activation even in the absence of the 5′-phosphoryl group [2].

RNase L activation innate immunity 2-5A system interferon pathway antiviral mechanism

Evidence-Backed Application Scenarios for 8-Methyladenosine in Scientific Research and Industrial Procurement


Antibiotic Resistance Research: Cfr Methyltransferase Activity Assays and Inhibitor Screening

Procure 8-methyladenosine as a quantitative reference standard for LC-MS/MS-based detection and quantification of Cfr methyltransferase activity in bacterial rRNA. The compound's established HPLC retention time (29.5 min under specified conditions) and mass spectrometric fragmentation pattern enable unambiguous identification of Cfr-catalyzed modification at A2503 of 23S rRNA, which confers cross-resistance to five antibiotic classes [1]. Use in conjunction with 2-methyladenosine (30 min) and 2,8-dimethyladenosine (35 min) standards to discriminate between RlmN and Cfr activities in clinical bacterial isolates [2]. The independence of 8-methylation from 2-methylation in conferring the resistance phenotype makes 8-methyladenosine the definitive biomarker for Cfr-mediated resistance screening [3].

2-5A/RNase L Pathway Research: Design of Nuclease-Resistant Oligonucleotide Agonists

Incorporate 8-methyladenosine at the 2′-terminal position of 2′,5′-oligoadenylate constructs to achieve enhanced RNase L activation (up to ~100-fold differential vs. 5′-terminal substitution), increased nuclease resistance (1.65- to 4.7-fold half-life extension vs. unmodified 2-5A), and circumvention of the 5′-phosphorylation requirement for RNase L activation [1][2]. The position-dependent activity profile—where 2′-terminal substitution enhances function while 5′-terminal substitution abolishes it—mandates precise regiochemical control in oligonucleotide synthesis and quality verification [1]. The syn conformational lock imposed by the C8-methyl group is the mechanistic basis for these effects and must be preserved in any derivative design [3].

RNA Modification Mapping and Epitranscriptomics: Analytical Standard for Modified Nucleoside Detection

Use 8-methyladenosine as a certified reference material for HPLC and LC-MS/MS workflows aimed at detecting and quantifying RNA modifications in biological samples. The compound's distinct retention time (29.5 min) on standard C18 columns, combined with its characteristic UV absorption at 254 nm and mass (m/z 282 [M+H]⁺), enables its discrimination from the co-occurring isomers 2-methyladenosine and 2,8-dimethyladenosine [1]. As the first 8-methyladenosine modification described in natural RNA, this compound serves as the essential positive control for validating analytical methods in bacterial epitranscriptomic studies [2].

Nucleoside Conformation Studies: Syn/Anti Equilibrium Probes for Structural Biology

Employ 8-methyladenosine as a conformationally locked syn nucleoside standard in circular dichroism (CD) and NMR spectroscopic studies of nucleoside and oligonucleotide structure. The well-characterized syn glycosidic conformation (χCN = 216.8° in crystal structure, C(2′)-endo sugar pucker) provides a defined reference state for calibrating conformational analyses of modified oligonucleotides and for studying the impact of syn-favoring modifications on nucleic acid structure and protein recognition [1][2]. The dinucleoside monophosphate studies demonstrating syn(3′)-syn(5′) conformations in m⁸Apm⁸A contexts provide a validated structural framework for interpreting oligonucleotide behavior [3].

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